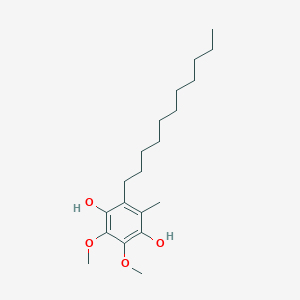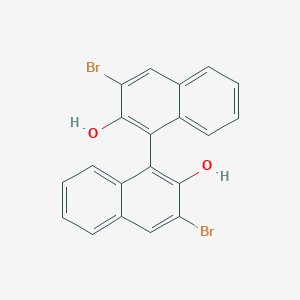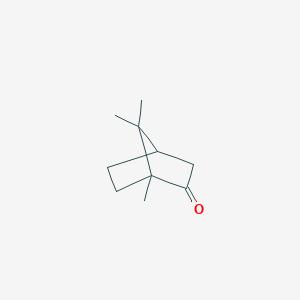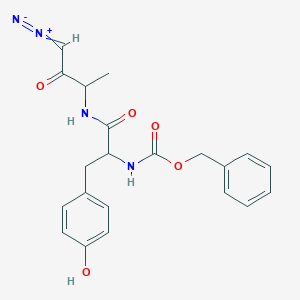
Benzyloxycarbonyltyrosylalanine diazomethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxycarbonyltyrosylalanine diazomethane is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as Z-Tyr-Ala-CHN2 and is a diazomethane derivative of the amino acid tyrosine and the dipeptide alanine. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
Z-Tyr-Ala-CHN2 works by irreversibly binding to the active site of serine proteases, thus inhibiting their activity. This mechanism of action has been extensively studied and is well understood. The compound has been shown to be highly selective for serine proteases, making it a valuable tool for researchers studying these enzymes.
Biochemical and Physiological Effects:
Z-Tyr-Ala-CHN2 has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit serine proteases, it has been shown to modulate the activity of other enzymes and receptors. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Z-Tyr-Ala-CHN2 is its selectivity for serine proteases. This makes it a valuable tool for researchers studying these enzymes. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible to researchers. However, one limitation of Z-Tyr-Ala-CHN2 is its irreversibility. Once bound to a serine protease, it cannot be removed, which can make it difficult to study the long-term effects of its inhibition.
Zukünftige Richtungen
There are several future directions for research involving Z-Tyr-Ala-CHN2. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the study of the long-term effects of serine protease inhibition. Additionally, researchers are interested in exploring the use of Z-Tyr-Ala-CHN2 in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of Z-Tyr-Ala-CHN2 involves the reaction of tyrosine and alanine with diazomethane in the presence of a catalyst. This results in the formation of a diazomethane derivative of the dipeptide, which can then be purified and used in scientific experiments. The synthesis of this compound is relatively straightforward, making it easily accessible to researchers.
Wissenschaftliche Forschungsanwendungen
Z-Tyr-Ala-CHN2 has been used extensively in scientific research due to its ability to selectively inhibit serine proteases. These enzymes play a crucial role in many physiological processes, including blood clotting, inflammation, and immune response. By inhibiting these enzymes, Z-Tyr-Ala-CHN2 can be used to study the role of serine proteases in various biological processes.
Eigenschaften
CAS-Nummer |
117176-50-8 |
|---|---|
Produktname |
Benzyloxycarbonyltyrosylalanine diazomethane |
Molekularformel |
C21H22N4O5 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
benzyl N-[1-[(4-diazo-3-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22N4O5/c1-14(19(27)12-23-22)24-20(28)18(11-15-7-9-17(26)10-8-15)25-21(29)30-13-16-5-3-2-4-6-16/h2-10,12,14,18,26H,11,13H2,1H3,(H,24,28)(H,25,29) |
InChI-Schlüssel |
AUCPIJGDYBXJGH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Synonyme |
enzyloxycarbonyltyrosylalanine diazomethane benzyloxycarbonyltyrosylalanyldiazomethane N-benzyloxycarbonyl-tyrosyl-alanyl diazomethane N-benzyloxycarbonyltyrosylalanyldiazomethane Z-Tyr-Ala-CHN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



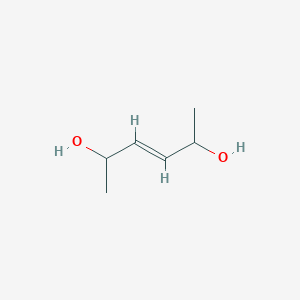
![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)
![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)
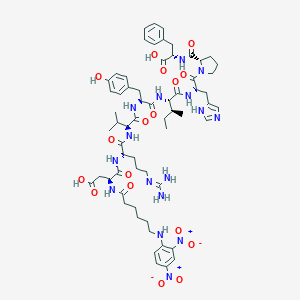
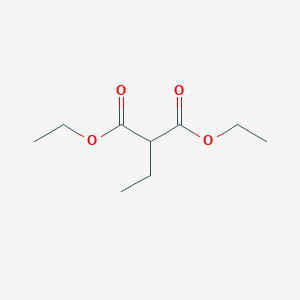
![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)

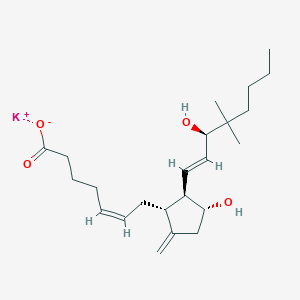
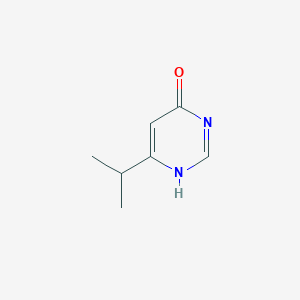
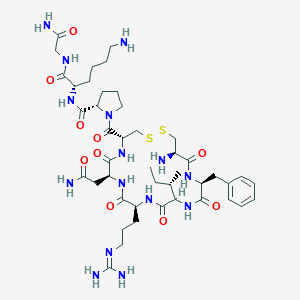
![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)
